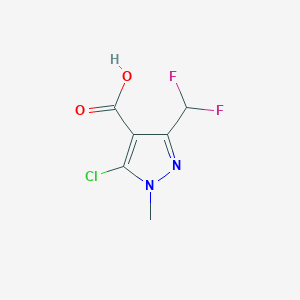

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

The compound of interest, 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial properties as seen in the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles with notable activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as demonstrated in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles . Another example includes the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with acid chloride and 2,3-diaminopyridine . These methods highlight the versatility of pyrazole chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The crystal structure of pyrazole derivatives provides insight into their molecular geometry and interactions. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals specific directional interactions and the planarity between the aldehydic fragment and the pyrazole ring . Similarly, the crystallographic analysis of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid offers detailed information on the compound's geometry and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various functionalization reactions, as seen in the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine, leading to different products depending on the reaction conditions . These reactions are crucial for the diversification of pyrazole-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the crystal structure and density functional theory (DFT) calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid provide insights into its vibrational frequencies, molecular electrostatic potential, and thermodynamic properties . These properties are essential for understanding the behavior of these compounds under different conditions and for their formulation into potential pharmaceuticals.

Aplicaciones Científicas De Investigación

-

Agrochemical Industry The compound “5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives are often used in the agrochemical industry . They are used in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Pharmaceutical and Veterinary Industries Several derivatives of this compound are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Agrochemical Industry The compound “5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” and its derivatives are often used in the agrochemical industry . They are used in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Pharmaceutical and Veterinary Industries Several derivatives of this compound are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

5-chloro-3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-11-4(7)2(6(12)13)3(10-11)5(8)9/h5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTQDSCLSCPLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599563 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

1202993-11-0 | |

| Record name | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

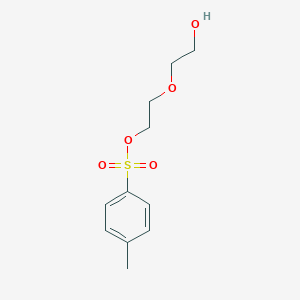

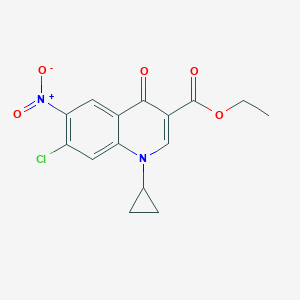

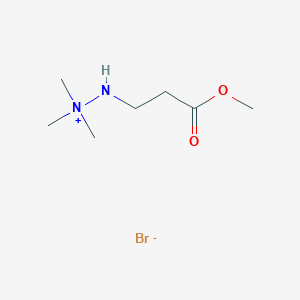

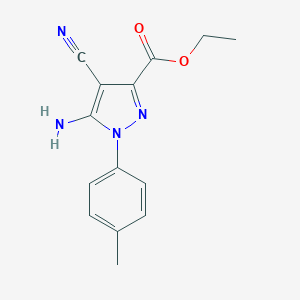

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)